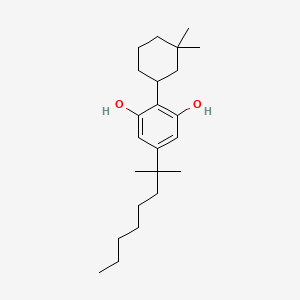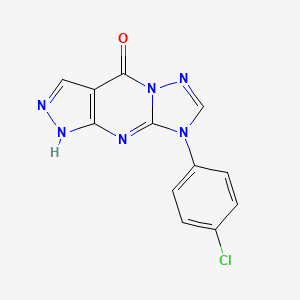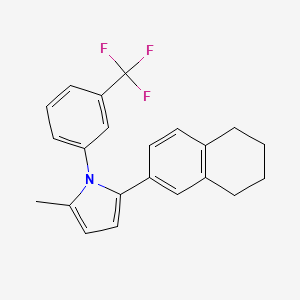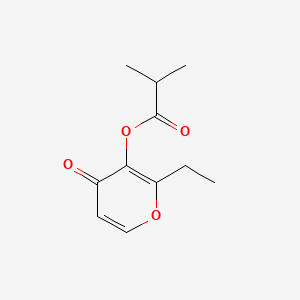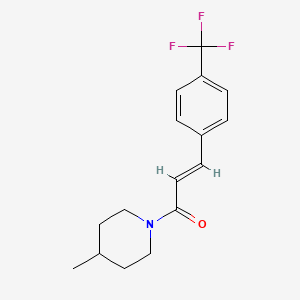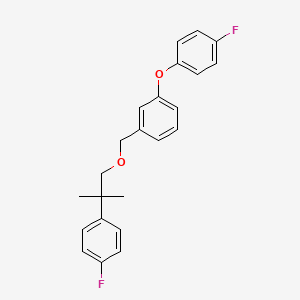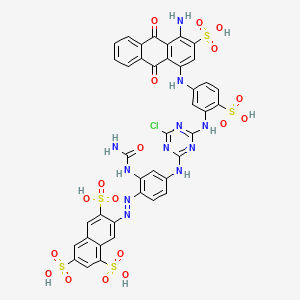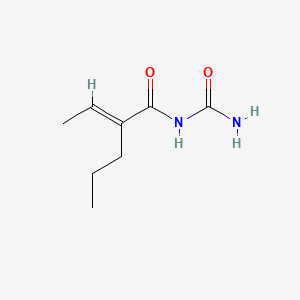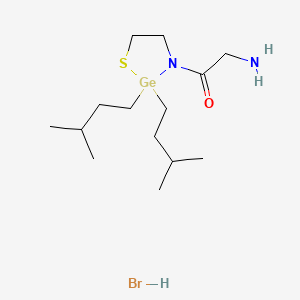
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide is a complex organogermanium compound. It is characterized by the presence of a thiazagermolidine ring, which is a heterocyclic structure containing germanium, sulfur, and nitrogen atoms. The compound is further substituted with two 3-methylbutyl groups and a glycyl moiety, and it is typically isolated as a hydrobromide salt.
Vorbereitungsmethoden
The synthesis of 1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide involves multiple steps:
Formation of the Thiazagermolidine Ring: This step involves the reaction of germanium tetrachloride with a thiol and an amine to form the thiazagermolidine ring.
Substitution with 3-Methylbutyl Groups: The thiazagermolidine ring is then reacted with 3-methylbutyl halides under basic conditions to introduce the 3-methylbutyl substituents.
Introduction of the Glycyl Moiety: The glycyl group is introduced through a peptide coupling reaction using glycyl chloride or an equivalent reagent.
Formation of the Hydrobromide Salt: The final compound is obtained by treating the product with hydrobromic acid to form the hydrobromide salt.
Analyse Chemischer Reaktionen
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thiazagermolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methylbutyl groups, using reagents like sodium azide or sodium cyanide.
Hydrolysis: The hydrobromide salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Wissenschaftliche Forschungsanwendungen
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry: It is used in the synthesis of advanced materials, such as organogermanium polymers, which have applications in electronics and photonics.
Wirkmechanismus
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide involves its interaction with biological molecules:
Molecular Targets: The compound targets enzymes and proteins containing thiol groups, leading to the formation of covalent bonds and inhibition of enzyme activity.
Pathways Involved: It disrupts cellular redox balance by generating reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide can be compared with other organogermanium compounds:
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-: This compound lacks the glycyl moiety and has different biological activity.
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-acetyl-: This compound has an acetyl group instead of a glycyl group, leading to different chemical reactivity and applications.
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-methyl-: The presence of a methyl group instead of a glycyl group alters its interaction with biological targets.
These comparisons highlight the unique structural features and applications of this compound.
Eigenschaften
CAS-Nummer |
120626-93-9 |
|---|---|
Molekularformel |
C14H31BrGeN2OS |
Molekulargewicht |
428.0 g/mol |
IUPAC-Name |
2-amino-1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]ethanone;hydrobromide |
InChI |
InChI=1S/C14H30GeN2OS.BrH/c1-12(2)5-7-15(8-6-13(3)4)17(9-10-19-15)14(18)11-16;/h12-13H,5-11,16H2,1-4H3;1H |
InChI-Schlüssel |
OQIWCDMXSYCPBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC[Ge]1(N(CCS1)C(=O)CN)CCC(C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


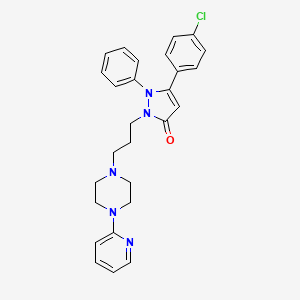
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
